1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a piperazine ring
Mechanism of Action
Target of Action
The primary target of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is the serotonin receptor (5-HT1A) . This receptor plays a crucial role in regulating mood, anxiety, sleep, and other functions in the body .
Mode of Action
This compound acts as an antagonist at the serotonin receptor . It binds to the receptor and prevents serotonin from activating it, thereby inhibiting the downstream effects of serotonin signaling .
Biochemical Pathways
The compound’s action on the serotonin receptor affects the serotonin signaling pathway .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
The antagonistic action of this compound on the serotonin receptor can lead to a decrease in serotonin signaling . This could result in changes in mood, anxiety levels, and other serotonin-regulated functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its binding affinity to the serotonin receptor .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride are not fully understood. It is known to interact with certain enzymes and proteins. For instance, it has been found to interact with serotonin receptors such as Htr3a, Adra1a, Drd2, Htr1a, Htr2a, and Htr7
Molecular Mechanism
It is known to interact with various serotonin receptors, which may result in changes in gene expression and cellular signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The resulting product is then purified and converted to its dihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The methoxy group or the piperazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens or alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride can be compared with other similar piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the ethyl chain present in this compound, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: The position of the methoxy group is different, which can influence the compound’s reactivity and interactions.
1-(2,3-Dichlorophenyl)piperazine: The presence of chlorine atoms introduces additional reactivity and potential biological effects.
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15;;/h2-5,14H,6-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBDPLLLSHULJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.